molecular formula C21H23N5O5S B2840051 1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one CAS No. 1251680-95-1

1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one

Katalognummer: B2840051
CAS-Nummer: 1251680-95-1
Molekulargewicht: 457.51
InChI-Schlüssel: VEKCRBSTVDXCNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 8 with a morpholine-4-sulfonyl group and at position 2 with a benzyl-linked pyrrolidin-2-one moiety. Although detailed pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs suggest applications in kinase inhibition or protease modulation, particularly in oncology and inflammation .

Eigenschaften

IUPAC Name

8-morpholin-4-ylsulfonyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c27-19-4-2-9-24(19)17-7-5-16(6-8-17)15-26-21(28)25-10-1-3-18(20(25)22-26)32(29,30)23-11-13-31-14-12-23/h1,3,5-8,10H,2,4,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKCRBSTVDXCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the benzyl group. The final step involves the cyclization of the intermediate with ethylamine under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrazole ring to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethylamine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a pyrrolidinone core linked to a phenyl group and a morpholine-sulfonyl moiety. The presence of the triazole ring enhances its biological activity, making it a candidate for various therapeutic uses.

Antitumor Activity

Research indicates that compounds with similar structures to this compound may exhibit potent antitumor properties. For instance, derivatives of triazolo-pyridine have been evaluated for their inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, compounds in related studies have shown IC50 values in the nanomolar range, indicating strong anticancer activity .

Enzyme Inhibition

The compound is hypothesized to interact with specific biological targets, including enzymes involved in tumor progression. For example, it may inhibit c-Met kinase, which is implicated in various cancers. Studies have demonstrated that certain triazolo derivatives can effectively inhibit this kinase at low concentrations .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. Similar triazole derivatives have shown antibacterial activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis. The incorporation of morpholine groups has been linked to enhanced antimicrobial efficacy due to improved membrane permeability and interaction with bacterial enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the morpholine sulfonyl group via sulfonation reactions.
  • Final coupling with the pyrrolidinone moiety.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Potential Research Directions

Given its promising biological activities, future research could focus on:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
  • Combination Therapies : Exploring synergistic effects when used alongside existing chemotherapeutic agents.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(4-{[8-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one

  • Key Difference : Replaces the morpholine-sulfonyl group with a phenyl-1,2,4-oxadiazole substituent.
  • This substitution may alter target selectivity, as oxadiazoles are common bioisosteres for carboxylic acids in kinase inhibitors .
  • Molecular Weight: Not explicitly stated but estimated to be ~490–510 g/mol, slightly lower than the target compound (morpholine-sulfonyl adds ~156 g/mol vs. oxadiazole’s ~131 g/mol) .

5-fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid

  • Key Difference : Substitutes the benzyl-pyrrolidin-2-one with a fluorinated benzoic acid and a chiral pentyloxy group.
  • Impact : The carboxylic acid group enables salt formation for improved bioavailability, while the fluorine atom enhances metabolic stability. The chiral pentyloxy chain may confer stereoselective binding to targets like proteases or kinases .

Compounds with Related Heterocyclic Cores

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones

  • Example : 8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one.
  • Key Difference: Replaces the triazolopyridine core with a pyridopyrimidinone scaffold.
  • The absence of a fused triazole ring may reduce conformational flexibility compared to the target compound .

Morpholine-Sulfonylmethyl Cyclopentanol Derivatives

  • Example: (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol.
  • Key Difference: Incorporates a morpholine-sulfonylmethyl group on a cyclopentanol scaffold fused to a pyrrolo-triazolopyrazine.
  • The triazolopyrazine core differs in nitrogen positioning, altering electronic properties .

Functional Group Comparisons

Compound Core Structure Key Substituent Molecular Weight (g/mol) Solubility Potential Target
Target Compound [1,2,4]Triazolo[4,3-a]pyridine Morpholine-4-sulfonyl, pyrrolidin-2-one ~530–550 (estimated) Moderate (polar) Kinases, proteases
1-(4-{[8-(3-phenyl-1,2,4-oxadiazol-5-yl)-...}phenyl)pyrrolidin-2-one [1,2,4]Triazolo[4,3-a]pyridine Phenyl-1,2,4-oxadiazole ~490–510 (estimated) Low (lipophilic) Kinases
8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 1-Methylpyrazole ~285 (explicit) Moderate Kinases (e.g., mTOR)
4-[1-benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine Pyrazole Morpholine, benzoyl 334.37 (explicit) Low (aromatic) GPCRs, ion channels

Biologische Aktivität

1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one is a complex organic compound belonging to the class of triazolopyridines. Its unique structure suggests potential pharmacological applications, particularly in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure, along with a chlorophenyl and morpholine sulfonyl group. The molecular formula and structural characteristics allow it to participate in various chemical reactions, which are critical for exploring derivatives that may enhance efficacy or reduce toxicity.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight370.43 g/mol
SolubilitySoluble in DMSO and DMF
StabilityStable under standard laboratory conditions

The mechanism of action for this compound is hypothesized based on its structural components. It may interact with specific biological targets relevant to antimicrobial and anti-inflammatory pathways. However, further experimental studies are required to elucidate these mechanisms definitively.

Antimicrobial Activity

Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial properties. For example, studies have shown that derivatives of similar structures demonstrate activity against a range of pathogens, including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

In particular, the presence of the morpholine sulfonyl group has been linked to enhanced antibacterial activity. A study highlighted that triazole derivatives exhibited moderate to good activity against various Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of triazolopyridine compounds has been explored in various studies. The sulfonamide moiety is known for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one may also exhibit similar anti-inflammatory effects.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazolo[4,3-a]pyridine derivatives against common pathogens. The results indicated that compounds with morpholine substituents showed enhanced activity compared to those without .
  • Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory effects of triazolopyridine compounds in vitro. The findings demonstrated a significant reduction in inflammatory markers when treated with these compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.